2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one
Overview
Description
2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one is a complex organic compound with a unique tetracyclic structure. This compound is notable for its intricate arrangement of atoms, which includes multiple rings and heteroatoms, making it a subject of interest in various fields of chemical research.
Scientific Research Applications
2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one has several applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials and as a catalyst in certain industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently cyclized to form the tetracyclic structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents like LiAlH4 or NaBH4. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Mechanism of Action
The mechanism by which 2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Dihydroergotamine mesylate: A compound with a similar tetracyclic structure used in the treatment of migraines.
2-oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one: Another tetracyclic compound with applications in chemical research.
Uniqueness
What sets 2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one apart is its specific arrangement of atoms and rings, which imparts unique chemical properties and reactivity. This makes it a valuable compound for studying complex chemical reactions and developing new materials and drugs.
Properties
IUPAC Name |
2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-15(2)16(3)13-10-11-6-4-5-7-12(11)17(13)8-9-18(16)14(19)20-15/h4-7,10H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQNBNVCCFYSEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(C3=CC4=CC=CC=C4N3CCN2C(=O)O1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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